Journal Name:Journal of Metamorphic Geology
Journal ISSN:0263-4929
IF:4.472
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1525-1314/issues
Year of Origin:0
Publisher:Wiley-Blackwell Publishing Ltd
Number of Articles Per Year:56
Publishing Cycle:Monthly
OA or Not:Not
A biobased, bioactive, low CO2 impact coating for soil improvers†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2021-08-09 , DOI: 10.1039/D1GC02221K
Lignosulfonate-based bioactive coatings as soil improvers for lawns were developed using laccase as a biocatalyst. Incorporation of glycerol, xylitol and sorbitol as plasticizers considerably reduced the brittleness of the synthesized coatings of marine carbonate granules while thermal enzyme inactivation at 100 °C enabled the production of stable coatings. Heat inactivation produced stable coatings with a molecular weight of 2000 kDa and a viscosity of 4.5 × 10−3 Pas. The desired plasticity for the spray coating of soil improver granules was achieved by the addition of 2.7% of xylitol. Agriculture beneficial microorganisms (four different Bacillus species) were integrated into the coatings. The stable coatings protected the marine calcium carbonate granules, maintained the viability of the microorganisms and showed no toxic effects on the germination and growth of model plants including corn, wheat, salad, and tomato despite a slight delay in germination. Moreover, the coatings reduced the dust formation of soil improvers by 70%. CO2 emission analysis showed potential for the reduction of up to 3.4 kg CO2-eq. kg−1 product, making it a viable alternative to fossil-based coatings.
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4-Dimethylaminopyridinium carbamoylides as stable and non-hazardous substitutes of arylsulfonyl and heteroaryl isocyanates†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2006-06-19 , DOI: 10.1039/B604376C
Arylsulfonyl isocyanates are commonly used for the production of arylsulfonyl carbamates and ureas, finding many commercial uses. Isocyanates are toxic and have usually been prepared using processes that require the handling of dangerous chemicals such as phosgene. Dimethylaminopyridinium carbamoylides (3a–d and 25) have been designed as new, safer and non-hazardous substitutes of arylsulfonyl isocyanates and the previously unreported benzimidazol-1-yl isocyanate.
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A bifunctional dermaseptin–thanatin dipeptide functionalizes the crop surface for sustainable pest management†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2019-04-01 , DOI: 10.1039/C9GC00457B
To reduce pesticide use while preserving crop productivity, alternative pest and disease control measures are needed. We thought of an alternative way of functionalizing leaves of soybean to fight its most severe disease, Asian soybean rust (Phakopsora pachyrhizi). To do so, we produced bifunctional peptides that adhere to the soybean leaf surface and prevent the germination of P. pachyrhizi spores. In detail, amphiphilic peptides liquid chromatography peak I (LCI), thanatin (THA), tachystatin A2 (TA2), and lactoferricin B (LFB) were all fused to enhanced green fluorescent protein (eGFP). Of these fusion peptides, eGFP–LCI and eGFP–THA bound strongly and in a rainfast manner to the surface of soybean, barley, and corn leaves. eGFP–THA binding to soybean also withstood high temperature, sunlight and biotic degradation for at least 17 days. The dipeptides seem to bind mainly to the surface wax layer of leaves because eGFP–THA and eGFP–LCI did not stick to the wax-depleted cer-j59 mutant of barley or to corn leaves with their surface wax removed. A fusion of the antimicrobial peptide dermaseptin 01 and THA (DS01–THA) inhibits the germination of P. pachyrhizi spores in vitro and reduces Asian soybean rust disease in a rainfast manner. Therefore, this study reveals that bifunctional peptides can be used to functionalize the crop surface for sustainable disease management.
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A Brønsted acid catalysed enantioselective Biginelli reaction†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2017-02-01 , DOI: 10.1039/C6GC03274E
A chiral derivative of 1,2-benzenedisulfonimide, namely (−)-4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide is herein proven to be an efficient chiral catalyst in a one pot three-component Biginelli reaction. In fact the yields of the target dihydropyrimidines were very high (25 examples; average 91%) and enantiomeric excesses were always excellent (14 examples; average 97%). Ultimately, we herein propose a procedure that displays a number of benefits and advantages including the total absence of solvents, mild reaction conditions, relatively short reaction times and stoichiometric reagent ratios. Target dihydropyrimidines are obtained in adequate purity, making further chromatographic purification unnecessary. Moreover, the chiral catalyst was easily recovered from the reaction mixture and reused, without the loss of catalytic activity.
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A borrowing hydrogen methodology: palladium-catalyzed dehydrative N-benzylation of 2-aminopyridines in water†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2018-06-06 , DOI: 10.1039/C8GC01028E
We demonstrate a greener borrowing hydrogen methodology using the π-benzylpalladium system, which offers an efficient and environmentally friendly dehydrative N-monobenzylation of 2-aminopyridines with benzylic alcohols in the absence of base. The crossover experiment using benzyl-α,α-d2 alcohol and 3-methylbenzyl alcohol afforded H/D scrambled products, suggesting that the dehydrative N-benzylation in our catalytic system involves a borrowing hydrogen pathway. KIE experiments show that C–H bond cleavage at the benzylic position of benzyl alcohol is involved in the rate-determining step (KIE = 2.9). This simple base-free protocol can be achieved under mild conditions in an atom-economic process, affording the desired products in moderate to excellent yields.
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A comparative solid state 13C NMR and thermal study of CO2 capture by amidines PMDBD and DBN
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2011-06-29 , DOI: 10.1039/C1GC15457E
The present work shows study of the CO2 capture by amidines DBN and PMDBD using 13C solid-state NMR and thermal techniques. The solid state 13C NMR analyses demonstrate the formation of a single PMDBD-CO2 product which was assigned to stable bicarbonate. In the case of DBN, it is shown that two DBN-CO2 products are formed, which are suggested to be stable bicarbonate and unstable carbamate. The role of water in the DBN-CO2 capture as well as the stability of the products to environmental moisture was also investigated. The results suggest that the carbamate formation is favored in dry DBN, but in the presence of water it decompose to form bicarbonate. Thermal analysis shows a good gravimetric CO2 absorption of DBN. Release of CO2 was found to be almost quantitative from the PMDBDH+ bicarbonate about 110 °C.
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A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2018-07-10 , DOI: 10.1039/C8GC01381K
Herein, we present a study on the oxidation of aldehydes to carboxylic acids using three recombinant aldehyde dehydrogenases (ALDHs). The ALDHs were used in purified form with a nicotinamide oxidase (NOx), which recycles the catalytic NAD+ at the expense of dioxygen (air at atmospheric pressure). The reaction was studied also with lyophilised whole cell as well as resting cell biocatalysts for more convenient practical application. The optimised biocatalytic oxidation runs in phosphate buffer at pH 8.5 and at 40 °C. From a set of sixty-one aliphatic, aryl-aliphatic, benzylic, hetero-aromatic and bicyclic aldehydes, fifty were converted with elevated yield (up to >99%). The exceptions were a few ortho-substituted benzaldehydes, bicyclic heteroaromatic aldehydes and 2-phenylpropanal. In all cases, the expected carboxylic acid was shown to be the only product (>99% chemoselectivity). Other oxidisable functionalities within the same molecule (e.g. hydroxyl, alkene, and heteroaromatic nitrogen or sulphur atoms) remained untouched. The reaction was scaled for the oxidation of 5-(hydroxymethyl)furfural (2 g), a bio-based starting material, to afford 5-(hydroxymethyl)furoic acid in 61% isolated yield. The new biocatalytic method avoids the use of toxic or unsafe oxidants, strong acids or bases, or undesired solvents. It shows applicability across a wide range of substrates, and retains perfect chemoselectivity. Alternative oxidisable groups were not converted, and other classical side-reactions (e.g. halogenation of unsaturated functionalities, Dakin-type oxidation) did not occur. In comparison to other established enzymatic methods such as the use of oxidases (where the concomitant oxidation of alcohols and aldehydes is common), ALDHs offer greatly improved selectivity.
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3D porous biomass-derived carbon materials: biomass sources, controllable transformation and microwave absorption application
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2021-12-04 , DOI: 10.1039/D1GC02566J
Nowadays, to prevent acute electromagnetic pollution and develop efficient stealth materials, enormous efforts have been taken in pursuit of high-performance microwave absorption (MA) materials. Compared to classical microwave absorbers, biomass-derived porous materials, including natural materials and recyclable materials, have attracted great attention for their extensive sources, cheap cost, low density and reusability. To date, many works have indicated that biomass-based absorbers from different raw materials exhibit excellent MA performance. Herein, various sources of biomass materials that can be utilized for MA are discussed and several common reduction approaches for those materials are analyzed. Additionally, it is significant to understand how to obtain an optimum MA capacity by adjusting relative factors, so reduction conditions are also expounded on. Besides, different morphologies of biomass materials and the relationship between structure and properties are discussed. Finally, we comprehensively summarize biomass-based MA composites with different types of attenuation modes and mechanisms to explain the principal problems and push the development of biomass-based porous MA materials forward.
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1-Ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide as solvent for the separation of aromatic and aliphatic hydrocarbons by liquid extraction – extension to C7- and C8-fractions
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2008-10-21 , DOI: 10.1039/B807222A
The ionic liquid 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide ([C2mim][NTf2]) was tested as solvent for the separation of aromatic and aliphatic hydrocarbons containing 7 or 8 carbon atoms (the C7- and C8-fractions). The liquid–liquid equilibria (LLE) of the ternary systems (heptane + toluene + [C2mim][NTf2]) and (octane + ethylbenzene + [C2mim][NTf2]), at 25 °C, were experimentally determined. The performance of the ionic liquid as the solvent in such systems was evaluated by means of the calculation of the solute distribution ratio and the selectivity. The results were compared to those previously reported for the extraction of benzene from its mixtures with hexane by using the same ionic liquid, therefore analysing the influence of the size of the hydrocarbons. It was found that the ionic liquid is also good for the extraction of C7- and C8-fraction aromatic compounds, just a greater amount of ionic liquid being needed to perform an equivalently efficient separation than for the C6-fraction. It is also discussed how [C2mim][NTf2] performs comparably better than the conventional solvent sulfolane. The original ‘Non-Random Two-Liquid’ (NRTL) equation was used to adequately correlate the experimental LLE data.
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1-O-Alkyl (di)glycerol ethers synthesis from methyl esters and triglycerides by two pathways: catalytic reductive alkylation and transesterification/reduction†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2013-01-22 , DOI: 10.1039/C3GC36907B
From available and bio-sourced methyl esters, monoglycerides or oleic sunflower refined oil, the corresponding 1-O-alkyl (di)glycerol ethers were obtained in both high yields and selectivity by two different pathways. With methyl esters, a reductive alkylation with (di)glycerol was realized under 50 bar hydrogen pressure in the presence of 1 mol% of Pd/C and an acid co-catalyst. A second two step procedure was evaluated from methyl esters or triolein and consisted of a first transesterification to the corresponding monoglyceride with a BaO/Al2O3 catalyst, then its reduction to the desired glycerol monoether with a recyclable heterogeneous catalytic system Pd/C and Amberlyst 35 under H2 pressure. In addition, a mechanism for the reaction was also proposed.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
地学2区 GEOLOGY 地质学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
20.10 93 Science Citation Index Science Citation Index Expanded Not
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